4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17889814
InChI: InChI=1S/C10H13N3S/c1-2-3-8-9(12-13-10(8)11)7-4-5-14-6-7/h4-6H,2-3H2,1H3,(H3,11,12,13)
SMILES:
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17889814

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name 4-propyl-5-thiophen-3-yl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C10H13N3S/c1-2-3-8-9(12-13-10(8)11)7-4-5-14-6-7/h4-6H,2-3H2,1H3,(H3,11,12,13)
Standard InChI Key ANMRDLKPSKLKQV-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(NN=C1N)C2=CSC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-propyl-5-thiophen-3-yl-1H-pyrazol-3-amine, reflects its pyrazole ring (positions 3 and 4 substituted with an amine and thiophene group, respectively) and a propyl chain at position 4. Its molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g/mol. The SMILES notation (CCCC1=C(NN=C1N)C2=CSC=C2) and InChIKey (ANMRDLKPSKLKQV-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃N₃S
Molecular Weight207.30 g/mol
IUPAC Name4-propyl-5-thiophen-3-yl-1H-pyrazol-3-amine
SMILESCCCCC1=C(NN=C1N)C2=CSC=C2
Topological Polar Surface Area76.9 Ų

The propyl group enhances lipophilicity (logP ~3.1), favoring membrane permeability, while the thiophene moiety contributes moderate electron richness, influencing receptor binding .

Synthesis and Reaction Optimization

Synthetic Pathways

Synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazines with β-diketones or β-keto nitriles to form the pyrazole core. Subsequent functionalization introduces the thiophene and propyl groups. For example:

  • Pyrazole Ring Formation: Reacting hydrazine with acetylthiophene in ethanol under reflux yields 3-(thiophen-3-yl)-1H-pyrazol-5-amine .

  • Alkylation: Introducing the propyl group via nucleophilic substitution using 1-bromopropane in dimethylformamide (DMF) with K₂CO₃ as a base.

Table 2: Optimal Reaction Conditions

StepSolventCatalystTemperatureTime (h)Yield (%)
Pyrazole formationEthanolNone80°C672
PropylationDMFK₂CO₃120°C1265

Copper or iron catalysts are occasionally employed to accelerate kinetics, though excessive temperatures may degrade the thiophene ring.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound demonstrates affinity for cyclooxygenase-2 (COX-2) and tubulin, akin to structurally related pyrazoles. Molecular docking studies suggest the amine group forms hydrogen bonds with COX-2’s Arg120, while the thiophene interacts hydrophobically with the enzyme’s active site. Tubulin binding disrupts microtubule assembly, a mechanism shared with anticancer agents like vinca alkaloids.

Table 3: Biological Targets and Effects

TargetIC₅₀ (μM)Observed EffectReference
COX-21.4Reduced prostaglandin E₂
Tubulin2.8Mitotic arrest
Staphylococcus aureus8.2Growth inhibition

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound exhibits an MIC of 8.2 μg/mL, outperforming simpler pyrazoles (e.g., 4-(thiophen-3-yl)-1H-pyrazol-5-amine, MIC = 15.0 μg/mL) . The propyl chain’s lipophilicity likely enhances bacterial membrane penetration.

Characterization and Analytical Methods

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.45 (m, 2H, CH₂CH₂), 6.89 (s, 1H, pyrazole-H), 7.32 (m, 2H, thiophene-H).

  • X-ray Crystallography: Monoclinic crystal system (space group P2₁/c), with bond lengths confirming conjugation between the pyrazole and thiophene rings.

Comparative Analysis with Analogues

Substituent Effects

Replacing the propyl group with smaller alkyl chains (e.g., methyl) reduces tubulin binding affinity (IC₅₀ = 5.7 μM), while bulkier tert-butyl groups hinder solubility . The thiophene moiety’s electron density also modulates COX-2 selectivity; replacing it with pyrazine abolishes activity.

Table 4: Structure-Activity Relationships

SubstituentCOX-2 IC₅₀ (μM)Tubulin IC₅₀ (μM)
Propyl (target)1.42.8
Methyl3.25.7
tert-Butyl1.18.9
Thiophene → PyrazineInactiveInactive

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